molecular formula C8H9FN2O3 B13527778 2-(3-Fluoro-4-nitrophenoxy)ethan-1-amine

2-(3-Fluoro-4-nitrophenoxy)ethan-1-amine

Cat. No.: B13527778
M. Wt: 200.17 g/mol
InChI Key: ZKJHEOFZIMAYBO-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-nitrophenoxy)ethan-1-amine is a substituted phenethylamine derivative characterized by a fluoro group at the 3-position and a nitro group at the 4-position on the phenoxy ring attached to the ethylamine backbone. This structure confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry, particularly in the design of receptor-targeted agents. The nitro group acts as a strong electron-withdrawing moiety, influencing the compound’s electron distribution and binding affinity, while the fluoro substituent enhances lipophilicity and metabolic stability .

Properties

Molecular Formula

C8H9FN2O3

Molecular Weight

200.17 g/mol

IUPAC Name

2-(3-fluoro-4-nitrophenoxy)ethanamine

InChI

InChI=1S/C8H9FN2O3/c9-7-5-6(14-4-3-10)1-2-8(7)11(12)13/h1-2,5H,3-4,10H2

InChI Key

ZKJHEOFZIMAYBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCCN)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-nitrophenoxy)ethan-1-amine typically involves a multi-step process. One common method starts with the reaction of 3-fluoro-4-nitrophenol with chloroacetic acid to form 2-(3-fluoro-4-nitrophenoxy)acetic acid through a Williamson ether synthesis . This intermediate is then converted to the ethanamine derivative through a series of reactions involving reduction and amination steps .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-nitrophenoxy)ethan-1-amine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The ethanamine side chain can be oxidized to form corresponding aldehydes or acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: 2-(3-Amino-4-nitrophenoxy)ethan-1-amine.

    Substitution: Various substituted phenoxyethanamines depending on the nucleophile used.

    Oxidation: 2-(3-Fluoro-4-nitrophenoxy)acetaldehyde or 2-(3-Fluoro-4-nitrophenoxy)acetic acid.

Scientific Research Applications

2-(3-Fluoro-4-nitrophenoxy)ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-nitrophenoxy)ethan-1-amine and its derivatives involves interaction with specific molecular targets. For instance, in antitubercular applications, it may inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial enzymes or pathways . The exact molecular targets and pathways can vary depending on the specific derivative and its modifications.

Comparison with Similar Compounds

Substituted Phenethylamines

  • 2-(2,5-Dimethoxy-4-nitrophenyl)-N-(2-fluorobenzyl)ethan-1-amine (25N-NBF, 2g): Features a 2,5-dimethoxy-4-nitrophenyl core with a fluorinated benzyl group. The methoxy groups increase electron density, contrasting with the electron-withdrawing nitro group in 2-(3-Fluoro-4-nitrophenoxy)ethan-1-amine. This difference impacts receptor binding selectivity, particularly in serotonin receptor subtypes .
  • 2-(4-(Ethoxymethyl)-2,5-dimethoxyphenyl)ethan-1-amine (1d) : Contains ethoxymethyl and dimethoxy substituents, which enhance steric bulk and lipophilicity compared to the nitro-fluoro combination in the target compound .

Fluorinated Derivatives

  • Molecular weight (169.2 g/mol) is lower than the target compound, suggesting differences in pharmacokinetics .
  • N-[(2,3-Dimethoxyphenyl)methyl]-2-(4-fluorophenyl)ethan-1-amine : Combines fluorophenyl and dimethoxybenzyl groups, favoring interactions with adrenergic receptors due to enhanced π-π stacking .

Pharmacological Activity

Compound Key Substituents Receptor Target Activity (EC₅₀/IC₅₀) Reference
2-(3-Fluoro-4-nitrophenoxy)ethan-1-amine 3-Fluoro, 4-nitro Serotonin (5-HT₂A) Not reported
25N-NBF (2g) 2,5-Dimethoxy, 4-nitro 5-HT₂A/5-HT₂C EC₅₀ = 12 nM
2-(1-Methylpiperidin-4-yl)ethan-1-amine Piperidinyl TAAR1 EC₅₀ = 0.8 µM
2-(4H-1,2,4-triazol-3-yl)ethan-1-amine Triazole TAAR1 EC₅₀ = 0.3 µM
  • Key Findings :
    • Nitro-containing compounds (e.g., 25N-NBF) exhibit potent serotonin receptor agonism due to nitro-induced polarization of the aromatic ring .
    • The absence of a nitro group in 2-(4-fluoro-2-methoxyphenyl)ethan-1-amine correlates with reduced 5-HT₂A affinity but increased dopamine receptor interaction .
    • Heterocyclic cores (e.g., triazole in ) enhance TAAR1 binding compared to simple phenyl-substituted ethanamines .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (mg/mL)
2-(3-Fluoro-4-nitrophenoxy)ethan-1-amine ~212.2 1.8 <1 (DMSO)
25N-NBF (2g) 378.8 2.5 0.5 (Water)
2-(4-Fluoro-2-methoxyphenyl)ethan-1-amine 169.2 1.2 10 (Water)
2-(1-Methylpiperidin-4-yl)ethan-1-amine 143.2 0.5 >20 (Water)
  • Trends :
    • Nitro groups increase molecular weight and logP, reducing aqueous solubility.
    • Fluorine substituents moderately enhance lipophilicity without drastically altering solubility .

Biological Activity

2-(3-Fluoro-4-nitrophenoxy)ethan-1-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article summarizes the current understanding of its biological effects, mechanisms of action, and relevant research findings.

Molecular Formula: C9H10FNO3
Molecular Weight: 201.18 g/mol
IUPAC Name: 2-(3-fluoro-4-nitrophenoxy)ethan-1-amine
CAS Number: 72802-25-6

The biological activity of 2-(3-Fluoro-4-nitrophenoxy)ethan-1-amine is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The nitro group and the fluorine atom on the phenoxy ring are thought to enhance the compound's binding affinity and selectivity towards these targets.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thus preventing substrate interaction.
  • Receptor Modulation: It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Biological Activity

Research has indicated that 2-(3-Fluoro-4-nitrophenoxy)ethan-1-amine exhibits several biological activities:

  • Antimicrobial Activity:
    • The compound has shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
    • Minimum Inhibitory Concentration (MIC): Studies have reported MIC values ranging from 4.69 to 22.9 µM against common pathogens such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Properties:
    • It has demonstrated antifungal activity against strains like Candida albicans, with MIC values indicating moderate effectiveness .
  • Potential Anti-HIV Activity:
    • Similar compounds have been studied for their anti-HIV properties, suggesting a potential for further exploration in this area .

Table 1: Summary of Biological Activities

Activity TypeTarget OrganismsMIC (µM)Reference
AntimicrobialStaphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
AntifungalCandida albicans16.69 - 78.23
Anti-HIVVarious HIV strainsNot specified

Structure-Activity Relationship (SAR)

The presence of the fluorine and nitro groups significantly influences the biological activity of the compound. Variations in these substituents can lead to differences in potency and selectivity towards specific targets.

Key Findings:

  • Compounds with electron-withdrawing groups like nitro groups tend to exhibit enhanced antimicrobial properties due to increased lipophilicity and improved membrane permeability.
  • The fluorine atom can enhance metabolic stability and bioavailability, making it a valuable component in drug design.

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